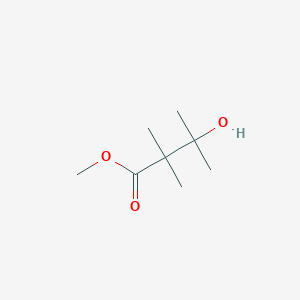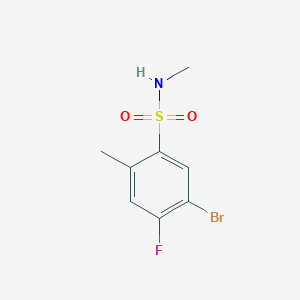
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal typically involves the formation of the triazole ring followed by the introduction of the aldehyde group. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an alkyne reacts with an azide to form the triazole ring. The reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating biological pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.
2,2-Dimethyl-3-(1H-1,2,3-triazol-4-yl)propanal: A similar compound without the methyl group on the triazole ring.
Uniqueness
2,2-Dimethyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanal is unique due to the presence of both the triazole ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This combination of functional groups makes it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(1-methyltriazol-4-yl)propanal |
InChI |
InChI=1S/C8H13N3O/c1-8(2,6-12)4-7-5-11(3)10-9-7/h5-6H,4H2,1-3H3 |
Clé InChI |
OJEBVSKOVXPSDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CN(N=N1)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


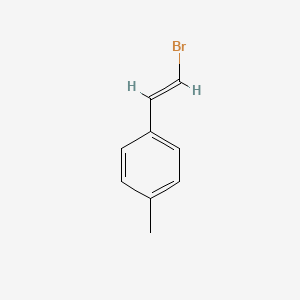
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
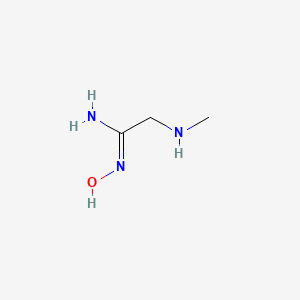
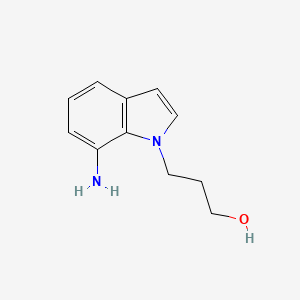
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
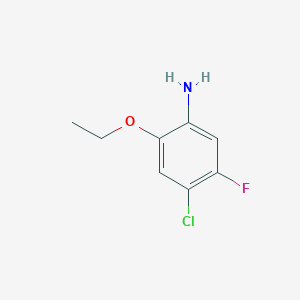
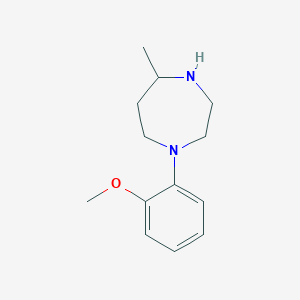
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)



